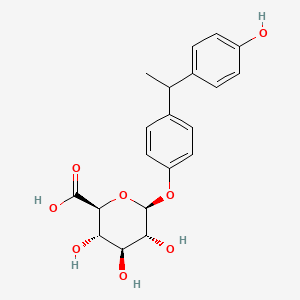

Bisphenol E Mono-beta-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

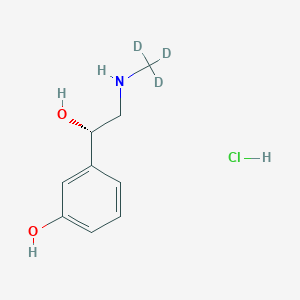

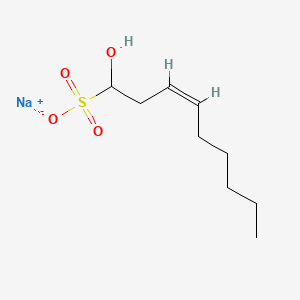

Bisphenol E Mono-beta-D-glucuronide is a metabolite of Bisphenol E, a compound structurally similar to Bisphenol A. This compound is formed through the process of glucuronidation, a phase II metabolic reaction where glucuronic acid is added to Bisphenol E, making it more water-soluble and easier to excrete from the body. This compound is of significant interest due to its potential biological and environmental impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol E Mono-beta-D-glucuronide typically involves the enzymatic reaction of Bisphenol E with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction occurs under mild conditions, usually at physiological pH and temperature, to facilitate the transfer of the glucuronic acid moiety to Bisphenol E.

Industrial Production Methods

Industrial production of this compound is less common compared to its synthesis in laboratory settings. the process would likely involve the use of bioreactors containing the necessary enzymes and substrates, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bisphenol E Mono-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety can be cleaved off under acidic or enzymatic conditions. It may also participate in conjugation reactions with other molecules, enhancing its solubility and excretion.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.

Conjugation: UDPGA and UGT enzymes under physiological conditions.

Major Products Formed

Hydrolysis: Bisphenol E and glucuronic acid.

Conjugation: Various glucuronide conjugates depending on the substrate.

Scientific Research Applications

Bisphenol E Mono-beta-D-glucuronide is used extensively in scientific research to study the metabolism and excretion of Bisphenol E. It serves as a biomarker for exposure to Bisphenol E and helps in understanding the pharmacokinetics and toxicokinetics of this compound. Additionally, it is used in environmental studies to assess the impact of Bisphenol E on ecosystems and in medical research to investigate its potential endocrine-disrupting effects.

Mechanism of Action

Bisphenol E Mono-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of Bisphenol E. It is involved in the detoxification and excretion processes, reducing the bioavailability of Bisphenol E in the body. The molecular targets and pathways include the UDP-glucuronosyltransferase enzymes that facilitate its formation and the transport proteins that aid in its excretion.

Comparison with Similar Compounds

Similar Compounds

- Bisphenol A Mono-beta-D-glucuronide

- Bisphenol F Mono-beta-D-glucuronide

- Bisphenol S Mono-beta-D-glucuronide

Uniqueness

Bisphenol E Mono-beta-D-glucuronide is unique due to its specific structure and the particular metabolic pathways it undergoes. Compared to Bisphenol A Mono-beta-D-glucuronide, it may have different affinities for enzymes and transport proteins, leading to variations in its biological effects and excretion rates. Its environmental and biological impacts also differ due to its distinct chemical properties.

Properties

Molecular Formula |

C20H22O8 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)ethyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H22O8/c1-10(11-2-6-13(21)7-3-11)12-4-8-14(9-5-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h2-10,15-18,20-24H,1H3,(H,25,26)/t10?,15-,16-,17+,18-,20+/m0/s1 |

InChI Key |

ZLIQHBWCMSGZCU-TYAQDGCWSA-N |

Isomeric SMILES |

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)

![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)